9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
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Overview
Description
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is a chemical compound with the molecular formula C30H34NP and a molecular weight of 439.57 g/mol . This compound is known for its unique structure, which includes a carbazole core substituted with a dicyclohexylphosphino group. It is primarily used as a ligand in various chemical reactions, particularly in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-(dicyclohexylphosphino)phenyl bromide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound .
Scientific Research Applications
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying phosphine interactions in biological environments.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The dicyclohexylphosphino group enhances the electron-donating properties of the ligand, making it highly effective in catalysis. The carbazole core provides additional stability and rigidity to the ligand structure .
Comparison with Similar Compounds
Similar Compounds
- 9-[2-(Diisopropylphosphino)phenyl]-9H-carbazole
- 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
- **1,3-Bis(dicyclohexylph
Properties
IUPAC Name |
(2-carbazol-9-ylphenyl)-dicyclohexylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSERVYJXYEDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34NP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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